4-Hexylphenol

Catalog No.
S590266
CAS No.
2446-69-7
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexylphenol

CAS Number

2446-69-7

Product Name

4-Hexylphenol

IUPAC Name

4-hexylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O

The exact mass of the compound 4-Hexylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hexylphenol is a medium-chain para-alkylphenol that serves as a critical intermediate in the synthesis of specialty surfactants, phenolic resins, and as a highly reliable analytical standard[1]. Featuring a straight six-carbon alkyl chain, it occupies a highly specific physicochemical niche, offering a measured balance of phenolic reactivity and hydrophobicity with a logP of approximately 4.62 [2]. For industrial buyers and formulation scientists, 4-hexylphenol bridges the gap between the high water solubility of short-chain analogs (like 4-butylphenol) and the extreme lipophilicity and severe regulatory restrictions associated with long-chain analogs (like 4-nonylphenol). Its predictable partitioning behavior makes it a preferred building block for stimuli-responsive materials, controlled-release formulations, and compliant polymer modifications.

Substituting 4-hexylphenol with longer-chain alternatives like 4-octylphenol or 4-nonylphenol drastically alters the hydrophobic-lipophilic balance (HLB) of downstream derivatives, driving the critical micelle concentration (CMC) too low for applications requiring reversible demulsification [1]. Furthermore, C8 and C9 alkylphenols are subject to strict environmental regulations due to extreme bioaccumulation and endocrine disruption, making them unviable for modern compliant formulations. Conversely, utilizing shorter chains such as 4-butylphenol results in insufficient organic-phase partitioning and weak micellar stability. In analytical workflows, such as magnetic solid-phase extraction (MSPE), substituting 4-hexylphenol compromises targeted desorption kinetics, leading to inaccurate recoveries and equipment carryover when profiling medium-chain migrants [2].

Optimized Hydrophobicity and Phase Partitioning

The length of the alkyl chain in para-alkylphenols directly dictates their partitioning behavior in biphasic systems. Quantitative structure-activity relationship (QSAR) studies demonstrate that 4-hexylphenol possesses a logP of 4.62, positioning it optimally between shorter and longer chain analogs [1]. In contrast, 4-nonylphenol exhibits a significantly higher logP of 6.21, leading to excessive lipophilicity and irreversible binding in certain matrices, while shorter chains fail to partition effectively into organic phases. This precise logP allows 4-hexylphenol to function effectively in applications requiring moderate, reversible hydrophobic interactions.

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP = 4.62
Comparator Or Baseline4-Nonylphenol (logP = 6.21)
Quantified Difference1.59 log unit difference, indicating exponentially lower extreme lipophilicity for the C6 chain.
ConditionsQSAR modeling and standard shake-flask partitioning assays.

Ensures predictable phase separation for liquid-liquid extraction and avoids the extreme bioaccumulation profile of C9 analogs in compliant formulations.

Controlled Critical Micelle Concentration (CMC) in Smart Surfactants

In the design of stimuli-responsive surfactants, the hydrophobic tail determines the baseline micellar stability. Surfactants utilizing a 4-hexylphenol-derived tail (such as C6PAS) exhibit a relatively high Critical Micelle Concentration (CMC) of 15 mM [1]. When exposed to UV irradiation, the surfactant degrades into 4-hexylphenol, rapidly disrupting the electrostatic interactions and causing immediate demulsification or microgel reswelling. Longer-chain nonylphenol-based surfactants have drastically lower CMCs (often <0.1 mM), making their emulsions too stable to break efficiently under mild stimuli. The 15 mM CMC threshold provided by the C6 chain is critical for engineering reversible emulsion systems.

Evidence DimensionCritical Micelle Concentration (CMC) of derivative
Target Compound Data~15 mM (for C6-based photoresponsive surfactant)
Comparator Or BaselineLonger-chain C8/C9 alkylphenol ethoxylates (typically <0.1 to 1 mM)
Quantified DifferenceOver 10-fold higher CMC for the C6 derivative, enabling rapid, low-energy emulsion breaking.
ConditionsSurface tension measurements using a du Nouy ring apparatus at 25 °C.

Allows formulators to procure a precursor that guarantees controlled, on-demand demulsification in smart materials and microgel dispersions.

High-Efficiency Recovery in Magnetic Solid-Phase Extraction (MSPE)

4-Hexylphenol is highly effective as an analytical target and internal standard due to its favorable adsorption-desorption kinetics. In MSPE using CoFe2O4/oleic acid nanoparticles, 4-hexylphenol reaches maximum extraction efficiency within a rapid 20-minute adsorption window, achieving limits of detection (LOD) in the 0.4–1.7 ng/g range[1]. Unlike 4-tert-octylphenol (TOP) or 4-nonylphenol, which can suffer from prolonged desorption times or matrix carryover due to their extreme hydrophobicity, 4-hexylphenol elutes cleanly. This quantitative reliability makes it indispensable for calibrating extraction protocols for food contact materials and environmental water samples.

Evidence DimensionMSPE Adsorption Equilibration and LOD
Target Compound DataOptimal extraction at 20 minutes; LOD 0.4–1.7 ng/g
Comparator Or BaselineLonger-chain alkylphenols (e.g., TOP, NP) requiring harsher desorption
Quantified DifferenceRapid 20-minute equilibration with >90% recovery and minimal matrix carryover compared to C8/C9 analogs.
ConditionsMSPE using CoFe2O4/oleic acid nanoparticles coupled to GC-MS.

Provides analytical chemists with a highly reproducible standard that minimizes sample preparation time and prevents equipment fouling.

Precursor for Stimuli-Responsive Surfactants

Directly leveraging its ability to form derivatives with a ~15 mM CMC, 4-hexylphenol is the optimal precursor for photo-cleavable or thermally responsive surfactants. It is procured for formulations requiring rapid, on-demand demulsification, such as in advanced oil recovery or microgel drug delivery systems [1].

Analytical Standard for Food-Contact Material Migrants

Due to its precise logP (4.62) and rapid 20-minute MSPE extraction kinetics, 4-hexylphenol is a critical analytical standard. Laboratories procure it to calibrate GC-MS and LC-MS equipment for monitoring medium-chain alkylphenol leaching from polymers and baby food packaging [2].

Intermediate for Moderately Hydrophobic Phenolic Resins

In polymer science, 4-hexylphenol is selected over 4-nonylphenol to modify phenolic resins. It imparts necessary moisture resistance and flexibility without triggering the severe regulatory compliance and toxicity issues associated with longer-chain endocrine disruptors.

XLogP3

4.3

UNII

3V1KE0N8D5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2446-69-7

Wikipedia

4-hexylphenol

General Manufacturing Information

Phenol, 4-hexyl-: INACTIVE

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